Disperse yellow 54

Descripción

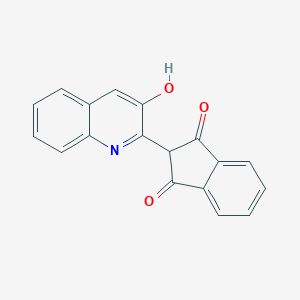

The exact mass of the compound 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLQXNAPKJJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044729 | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7576-65-0, 12223-85-7, 75216-45-4 | |

| Record name | Disperse Yellow 54 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Yellow 54 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Yellow 54 CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Disperse Yellow 54 (C.I. 47020), a quinoline-based dye. The document covers its core chemical identity, physicochemical properties, synthesis, and relevant experimental protocols, tailored for a scientific audience.

Core Chemical Identity and Properties

This compound is a synthetic textile dye belonging to the quinophthalone class. Its chemical name is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione .

The primary and most widely recognized Chemical Abstracts Service (CAS) Registry Number for this compound is 12223-85-7 [1][2]. Other CAS numbers, such as 7576-65-0 and 75216-45-4, are also occasionally associated with this dye, sometimes in the context of its synonym, Solvent Yellow 114, or by specific suppliers.

The chemical structure is depicted below:

Figure 1: Chemical Structure of this compound

Physicochemical & Computational Data

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 12223-85-7 | [1][2] |

| C.I. Name | This compound, 47020 | [1] |

| Molecular Formula | C₁₈H₁₁NO₃ | [1][3] |

| Molecular Weight | 289.29 g/mol | [1][3] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 265 °C | |

| Boiling Point | 502 °C at 760 mmHg | |

| Density | ~1.435 g/cm³ | |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |

| InChIKey | FDTLQXNAPKJJAM-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 67.3 Ų | [3] |

| XLogP3-AA | 3.0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Experimental Protocols & Methodologies

This section details key experimental procedures relevant to the synthesis and analysis of this compound.

Synthesis of this compound

The industrial synthesis of this compound is achieved through the condensation of 2-methylquinolin-3-ol with phthalic anhydride[1].

Protocol:

-

Reactant Preparation: Equimolar amounts of 2-methylquinolin-3-ol and phthalic anhydride are prepared.

-

Condensation Reaction: The reactants are heated together, typically in the absence of a solvent or in a high-boiling inert solvent. The reaction involves the nucleophilic attack of the methyl group of 2-methylquinolin-3-ol (after activation) on the carbonyl carbon of phthalic anhydride, followed by cyclization and dehydration.

-

Work-up and Purification: After the reaction is complete, the crude product is cooled and isolated. Purification can be achieved by recrystallization from a suitable solvent, such as pyridine or a high-boiling organic solvent, to yield the final yellow dye powder[1].

References

Physicochemical properties of C.I. 47020

An In-depth Technical Guide on the Physicochemical Properties of C.I. 47020

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C.I. 47020. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound. This document summarizes key quantitative data in structured tables, details experimental methodologies for crucial property assessments, and provides a visual representation of a key experimental workflow.

Introduction

C.I. 47020 is a quinoline-based dye known by several names, including Disperse Yellow 54 and Solvent Yellow 114. It is structurally identified as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione. This compound is recognized for its vibrant yellow hue and has applications in various industries. A related but distinct entity is Quinoline Yellow WS (Water Soluble), a sulfonated version of C.I. 47020, which exhibits high water solubility due to the presence of sulfonate groups. This guide focuses on the primary, water-insoluble form, C.I. 47020.

Core Physicochemical Properties

The fundamental physicochemical characteristics of C.I. 47020 are summarized in the tables below, offering a clear and concise reference for key quantitative data.

Table 1: General and Physical Properties of C.I. 47020

| Property | Value |

| C.I. Name | 47020 |

| Common Names | This compound, Solvent Yellow 114 |

| Chemical Name | 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione |

| CAS Number | 7576-65-0, 12223-85-7 |

| Molecular Formula | C₁₈H₁₁NO₃ |

| Molecular Weight | 289.28 g/mol [1][2] |

| Appearance | Yellow to brown powder[1] |

| Melting Point | 265 °C[3][4] |

| Boiling Point | 502 °C at 760 mmHg[3][5] |

| Density | 1.435 g/cm³[3][5] |

Table 2: Solubility and Spectral Properties of C.I. 47020

| Property | Value |

| Water Solubility | Insoluble[1] |

| Solubility in Organic Solvents | Soluble in strong sulfuric acid, pyridine, and sulfolane; Soluble in ethanol.[1] |

| Spectral Properties (λmax) | The water-soluble form, Quinoline Yellow WS, has a maximum absorption wavelength of 416 nm.[6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of C.I. 47020 are outlined below. These protocols are based on standard analytical techniques for organic dyes.

Determination of Melting Point

The melting point of C.I. 47020 can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of C.I. 47020 is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10 °C/minute for a preliminary determination, then 1-2 °C/minute for an accurate measurement).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Determination of Solubility (Shake-Flask Method)

The solubility of C.I. 47020 in a given organic solvent can be quantitatively determined using the shake-flask method followed by UV-Vis spectrophotometric analysis.

-

Apparatus: Analytical balance, volumetric flasks, mechanical shaker or magnetic stirrer, constant temperature water bath, centrifuge, UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of C.I. 47020 is added to a known volume of the desired solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged or allowed to settle to separate the undissolved solid.

-

A known volume of the supernatant (saturated solution) is carefully removed and diluted with the same solvent to a concentration within the linear range of the spectrophotometer.

-

The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

The concentration of the dye in the saturated solution is calculated using a pre-determined calibration curve of absorbance versus concentration for C.I. 47020 in the same solvent.

-

Determination of Spectral Properties (UV-Vis Spectroscopy)

The ultraviolet-visible absorption spectrum of C.I. 47020 is determined to identify its wavelength of maximum absorbance (λmax).

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks.

-

Procedure:

-

A dilute stock solution of C.I. 47020 is prepared in a suitable transparent solvent (e.g., ethanol).

-

A series of dilutions are made from the stock solution.

-

The UV-Vis spectrum of a dilute solution is recorded over a relevant wavelength range (e.g., 200-800 nm) against a solvent blank.

-

The wavelength at which the maximum absorbance occurs is identified as λmax.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of C.I. 47020.

Caption: Workflow for determining the solubility of C.I. 47020.

Logical Relationship of C.I. 47020 and its Water-Soluble Form

The following diagram illustrates the relationship between the water-insoluble C.I. 47020 and its water-soluble derivative, Quinoline Yellow WS.

Caption: Conversion of C.I. 47020 to its water-soluble form.

References

An In-depth Technical Guide to the Synthesis of 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, a quinoline derivative of interest in various chemical and industrial applications, also known by names such as Solvent Yellow 114 and C.I. 47020. This document details the synthetic pathways for the target molecule and its precursors, supported by experimental protocols and quantitative data.

Overview of the Synthesis Pathway

The primary synthetic route to 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione involves a condensation reaction between two key precursors: 2-methylquinolin-3-ol and phthalic anhydride. This reaction is a common method for the preparation of quinophthalone dyes. The overall synthesis can be approached as a multi-step process, commencing with the synthesis of the precursors.

dot

Caption: Overview of the multi-step synthesis pathway.

Synthesis of Precursors

Synthesis of 2-Methylquinolin-3-ol

2-Methylquinolin-3-ol is synthesized via the condensation of o-aminobenzaldehyde and chloroacetone.[1][2]

Experimental Protocol:

A detailed one-pot synthesis is described as follows[1]:

-

Solution Preparation:

-

Solution A: Dissolve o-aminobenzaldehyde, chloroacetone, and tetrabutylammonium bromide in tetrahydrofuran.

-

Solution B: Dissolve sodium hydroxide and zinc oxide in water.

-

The mass ratio of o-aminobenzaldehyde, chloroacetone, tetrabutylammonium bromide, sodium hydroxide, and zinc oxide should be 1:0.75:0.10:0.75:0.10.[1]

-

-

Reaction:

-

Work-up and Purification:

-

The product is obtained after separation from the reaction mixture.

-

The reported yield for this method is 96.4%.[1]

-

Synthesis of 1,3-Indandione

1,3-Indandione can be prepared from phthalic anhydride or its ester derivatives. A common laboratory-scale synthesis involves the Claisen condensation of a dialkyl phthalate with ethyl acetate.[3] An alternative two-step method starts from phthalate compounds and malonate compounds.[4]

Experimental Protocol (from Diethyl Phthalate and Ethyl Acetate):

This procedure is adapted from a demonstrated laboratory synthesis[5]:

-

Reaction Setup:

-

In a three-necked flask equipped with a thermometer, reflux condenser, and an addition funnel, add 53 mL of diethyl phthalate.

-

Prepare a solution of 80 mL of ethyl acetate and 3 mL of 99% ethanol in the addition funnel.

-

Add 12.5 g of sodium metal chips to the flask.

-

-

Reaction:

-

Slowly add the ethyl acetate solution to the reaction flask with stirring while heating. Maintain the temperature between 80-90°C for 90 minutes.

-

After the addition is complete, heat the mixture at reflux for three hours. The product will appear as a thick, yellow solid.

-

-

Work-up and Purification:

-

After cooling, add a mixture of 40 mL of ethyl acetate and 6 mL of 99% ethanol to react with any unreacted sodium.

-

Collect the yellow solid by suction filtration and wash it with diethyl ether.

-

To decarboxylate the intermediate, dissolve the solid in 800 mL of hot water and boil for 10 minutes.

-

Cool the solution to 15°C and slowly add a diluted sulfuric acid solution (38 mL concentrated H₂SO₄ in 12 mL of cold water).

-

The resulting solid is 1,3-indandione, which can be further purified by recrystallization from a hexane-toluene mixture to yield dark, needle-like crystals.[5]

-

Synthesis of 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

The final step is the condensation of 2-methylquinolin-3-ol with phthalic anhydride. This reaction is characteristic of the synthesis of quinophthalone dyes.[2]

Experimental Protocol:

-

Reaction Setup:

-

In a reaction vessel, combine 2-methylquinolin-3-ol and phthalic anhydride. Phthalic anhydride can be used in excess and can also serve as the solvent.[6]

-

-

Reaction:

-

Heat the mixture to a temperature range of 200-215°C for approximately 2 hours.[6] During this time, water produced from the condensation reaction is removed by distillation.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and then quenched with water to form a slurry.

-

A base, such as a sodium hydroxide solution, is added to the slurry to convert the excess phthalic anhydride into its water-soluble salt.[6]

-

The solid product, 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, is then isolated by filtration, washed with water, and dried.

-

dot

Caption: Experimental workflow for the final condensation step.

Quantitative Data

The following table summarizes the key quantitative data for the final product and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | C₁₈H₁₁NO₃ | 289.28 | 265 | Orange/Yellow Powder |

| 2-Methylquinolin-3-ol | C₁₀H₉NO | 159.18 | Not specified | Needle crystals |

| 1,3-Indandione | C₉H₆O₂ | 146.14 | 129-132 | White solid |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | White solid |

Spectroscopic Data for 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

While complete, detailed spectra were not available in the searched literature, some characteristic spectroscopic information has been reported.

-

¹H NMR: A Chinese patent for the synthesis of 1,3-indandione provides ¹H NMR data for the unsubstituted compound: (400MHz, CDCl₃): δ 3.24 (s, 2H), 7.83-7.87 (m, 2H), 7.96-8.01 (m, 2H).[4] The spectrum for the final product would be significantly more complex due to the quinoline moiety.

-

¹³C NMR: No specific ¹³C NMR data for the final product was found in the searched literature.

-

Infrared (IR) Spectroscopy: An entry in the SpectraBase database indicates the availability of FTIR spectra for 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-.[7]

-

Mass Spectrometry (MS): The molecular weight of 289.28 is consistent with the molecular formula C₁₈H₁₁NO₃.[2] The fragmentation pattern would likely involve cleavages of the bonds connecting the quinoline and indandione moieties.

Applications and Further Research

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, as Solvent Yellow 114, is primarily used as a dye for various plastics, including PS, HIPS, ABS, PC, PMMA, AS, PET, RPVC, SAN, and PA6, as well as in fluorescent pigments.[8] The quinoline and indandione scaffolds are present in many biologically active molecules, suggesting potential for this compound in medicinal chemistry and drug development. Further research could focus on elucidating its biological activities and exploring the synthesis of derivatives with modified properties.

References

- 1. 2-methylquinolin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-methylquinolin-3-ol | 613-19-4 [chemicalbook.com]

- 3. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 4. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. US5468862A - Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Disperse Yellow 54: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, a quinoline-based dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester. Its chemical structure, a derivative of quinoline fused with an indanedione moiety, imparts a vibrant yellow hue and determines its physicochemical properties and application methods. While its principal application lies in materials science, the structural motifs of quinoline and indanedione are found in numerous biologically active compounds, suggesting potential, albeit underexplored, interactions with biological systems. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, detailed experimental protocols for its synthesis and application in polyester dyeing, and a hypothetical exploration of its potential biological signaling interactions based on its constituent chemical moieties.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for understanding its solubility, reactivity, and behavior in various applications.

| Property | Value |

| Molecular Formula | C₁₈H₁₁NO₃[1][2][3][4][5][6][7] |

| Molecular Weight | 289.28 g/mol [1][2][4][5][6][7] |

| CAS Number | 12223-85-7[1][2][3][4][5][6][7] |

| Appearance | Yellow to brown powder[2] |

| Chemical Class | Quinoline Dye |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of a quinoline derivative with phthalic anhydride at elevated temperatures. Two primary routes are described in the literature, utilizing either 2-methyl-3-hydroxyquinoline or 2-methyl-3-hydroxyquinoline-4-carboxylic acid as the starting material.

Method 1: From 2-Methyl-3-hydroxyquinoline and Phthalic Anhydride

This method involves the direct condensation of 2-methyl-3-hydroxyquinoline with phthalic anhydride.

-

Reactants:

-

2-Methyl-3-hydroxyquinoline

-

Phthalic anhydride

-

High-boiling point solvent (e.g., trichlorobenzene)

-

-

Procedure:

-

Combine 2-methyl-3-hydroxyquinoline and phthalic anhydride in a reaction vessel containing a high-boiling point solvent.

-

Heat the mixture to approximately 200°C and maintain this temperature for about 8 hours with continuous stirring.

-

After the reaction is complete, remove the solvent via distillation or vacuum evaporation.

-

The crude product is then purified by steam distillation to remove any remaining solvent, followed by filtration and washing with water.

-

The purified product is dried and ground to obtain the final this compound powder.

-

Method 2: From 2-Methyl-3-hydroxyquinoline-4-carboxylic acid and Phthalic Anhydride

This alternative synthesis route utilizes the carboxylic acid derivative of the quinoline starting material.

-

Reactants:

-

2-Methyl-3-hydroxyquinoline-4-carboxylic acid

-

Phthalic anhydride

-

-

Procedure:

-

Mix 2-methyl-3-hydroxyquinoline-4-carboxylic acid and phthalic anhydride in a suitable reactor.

-

Heat the mixture to a temperature of 200 ± 20°C.

-

Once the reaction is complete, the hot reaction mass is carefully added to hot water for dilution.

-

The diluted mixture is cooled to approximately 80°C with stirring.

-

The resulting suspension is passed through a colloid mill for grinding.

-

The pH of the slurry is adjusted to between 7.5 and 9.0 to solubilize unreacted phthalic anhydride and other impurities.

-

The mixture is held at a temperature between 50°C and 100°C for at least 30 minutes.

-

The final product is isolated by filtration, washed thoroughly with water, and then dried.

-

Application in Polyester Dyeing

This compound is applied to polyester fibers using a high-temperature dyeing method, which is necessary to overcome the crystalline nature of the polymer and facilitate dye diffusion into the fiber matrix.

-

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Wetting agent

-

Acetic acid (to control pH)

-

-

Procedure:

-

Prepare a dye bath by first making a paste of the this compound dye with a dispersing agent, and then diluting it with water.

-

Set the dye bath temperature to 60°C and add the polyester fabric, a wetting agent, and the prepared dye dispersion.

-

Adjust the pH of the bath to 4.0-5.5 using acetic acid.

-

Gradually raise the temperature of the dye bath to 130°C.

-

Maintain this temperature for 60 minutes to allow for dye exhaustion and fixation within the polyester fibers.

-

After dyeing, cool the bath down to 60°C.

-

Rinse the dyed fabric with hot water.

-

Perform a reduction clearing process, if necessary, to remove unfixed dye from the fiber surface and improve wash fastness. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide.

-

Rinse the fabric thoroughly with water and then dry.

-

Diagrams and Workflows

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Polyester Dyeing Process with this compound

Caption: Experimental workflow for dyeing polyester with this compound.

Hypothetical Biological Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway and is not based on direct experimental evidence for this compound. It is a generalized representation of potential cellular responses to chemical stressors with structural similarities to the quinoline and indanedione moieties, such as the induction of oxidative stress and DNA damage.

Quinoline derivatives have been shown to exert biological effects through various mechanisms, including DNA intercalation and the generation of reactive oxygen species (ROS).[3] Indandione derivatives are also known for their diverse biological activities.[8] This hypothetical pathway outlines a possible sequence of events following cellular exposure.

Caption: Hypothetical signaling pathway of this compound.

References

- 1. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxicity of textile dye C.I. Disperse Blue 291 in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Disperse Yellow 54 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of C.I. Disperse Yellow 54 (CAS No. 12223-85-7), a quinoline-based dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in dyeing processes, ink formulations, and potentially in other research and development areas. This document outlines the known solubility properties, provides detailed experimental protocols for solubility determination, and presents a workflow for these procedures.

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₁NO₃ and a molecular weight of 289.28 g/mol , is a non-ionic dye characterized by its low water solubility.[1] Its molecular structure, based on a quinoline core, dictates its solubility behavior, making it suitable for dyeing hydrophobic fibers like polyester.[2]

Key Properties:

-

Chemical Name: 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

-

CAS Number: 12223-85-7[2]

-

Molecular Formula: C₁₈H₁₁NO₃[2]

-

Molecular Weight: 289.28 g/mol [2]

-

Appearance: Yellow to brown powder[2]

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in published literature. However, qualitative descriptions and some specific values have been reported.

Qualitative Solubility:

This compound is reported to be:

-

Soluble in strong sulfuric acid, pyridine (when heated), sulfolane, and ethanol.[2]

-

Insoluble in water.[2]

Quantitative Solubility:

The following table summarizes the limited available quantitative solubility data for this compound. This table also serves as a template for researchers to populate with their own experimental findings.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 28.93 µg/L[1] |

| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] |

| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] |

| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] |

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble compound like this compound in organic solvents can be accurately determined using established methods such as the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or beaker

-

Drying oven

-

Desiccator

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a solvent-resistant filter (e.g., PTFE) to remove any undissolved particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, saturated filtrate into the evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried dye residue on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of dried dye (g) / Volume of filtrate (L))

UV-Vis Spectrophotometric Method

This method relies on the relationship between the absorbance of a solution and the concentration of the dissolved solute, as described by the Beer-Lambert law.

Materials and Equipment:

-

This compound

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Detailed Methodology:

-

Determination of Maximum Absorbance Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a relevant range of wavelengths (e.g., 350-550 nm) to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear calibration curve. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

-

Sample Analysis:

-

Filter the saturated solution as described in step 3 of the Gravimetric Method.

-

Accurately dilute a known volume of the clear filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric and spectrophotometric methods.

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in common organic solvents is currently limited in the public domain, this guide provides researchers with the necessary framework to conduct these essential measurements. The detailed gravimetric and spectrophotometric protocols offer robust methods for generating reliable solubility data. Such data is invaluable for optimizing industrial processes, developing new formulations, and advancing scientific understanding of this widely used dye. Researchers are encouraged to utilize these protocols to expand the available data and contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

A Technical Guide to the Spectroscopic Analysis of Disperse Yellow 54

Introduction: Disperse Yellow 54 (C.I. 47020) is a quinoline-based disperse dye known for its application in dyeing synthetic fibers such as polyester.[1][2] A thorough understanding of its spectroscopic profile is essential for quality control, analytical identification, and research into its properties and interactions. This guide provides a summary of the available Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, alongside detailed experimental protocols for data acquisition.

Chemical Identity and Properties

This compound is chemically known as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione.[3][4] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 289.28 g/mol | [1][2] |

| CAS Number | 7576-65-0, 12223-85-7 | [1][2][3][5] |

| Appearance | Orange to brown powder | [3] |

| Melting Point | 265 °C | [3][6] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the dye molecule. The absorption maximum (λmax) is sensitive to the solvent and pH of the medium.

| Wavelength (λmax) | Conditions | Observation | Reference |

| 376 nm | 5x10⁻⁵ M solution in water (pH 11) | Major absorption peak | |

| 373 nm | 5x10⁻⁵ M solution in water (pH 11.3) | Hypsochromic (blue) shift with increased pH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data corresponds to the enol tautomer of the dye.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| 1656 cm⁻¹ | C=O (Carbonyl) | Stretching | |

| 1547 cm⁻¹ | C=C (Aromatic) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Proton Environment | Multiplicity (Predicted) |

| ~9.0 - 10.0 | -OH (Phenolic) | Singlet (broad) |

| ~7.0 - 8.5 | Aromatic protons (quinoline and indene rings) | Multiplets |

| ~4.5 - 5.0 | Methine proton (-CH-) | Singlet |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Environment |

| ~180 - 200 | C=O (Indene carbonyls) |

| ~110 - 160 | Aromatic and vinylic carbons |

| ~50 - 60 | Methine carbon (-CH-) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the dye in a suitable solvent (e.g., ethanol or dimethylformamide) to a known concentration (e.g., 1x10⁻³ M).

-

Dilution: A working solution (e.g., 5x10⁻⁵ M) is prepared by diluting the stock solution with the desired solvent or buffer system (e.g., aqueous buffer of a specific pH).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blanking: A cuvette containing the pure solvent or buffer is used to zero the instrument (set absorbance to 0).

-

Data Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of dry this compound powder is combined with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[7]

-

Grinding: The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: The powder is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[7]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first.

-

Analysis: The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[8][9] The choice of solvent depends on the solubility of the dye.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[8][9]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Tuning and Locking: The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the field frequency is locked onto the deuterium signal of the solvent.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic characterization of this compound can be visualized as follows.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. rsc.org [rsc.org]

- 4. This compound | CAS 7576-65-0 | LGC Standards [lgcstandards.com]

- 5. C.I. This compound [chembk.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

Disperse Yellow 54: A Comprehensive Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is a significant colorant utilized in the textile industry for dyeing polyester fibers. Its widespread application, particularly in high-temperature dyeing processes, necessitates a thorough understanding of its thermal stability and degradation behavior. This technical guide provides a detailed overview of the thermal properties of this compound, including its degradation temperature. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported values with data from analogous quinophthalone structures and standardized experimental protocols to offer a comprehensive resource for researchers and professionals.

Thermal Properties of this compound

The thermal stability of this compound is a critical parameter for its application in dyeing processes that can reach temperatures up to 130°C. The dye is generally considered to have high thermal stability.

Summary of Thermal Data

| Property | Value | Source/Comment |

| Melting Point (Tm) | 265 °C | Reported Value |

| General Temperature Resistance | Up to 300 °C | Manufacturer Data |

| Predicted Onset Decomposition (TGA) | > 230 °C | Based on analogous quinophthalone dyes[1] |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation temperature of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A purge of inert gas, such as nitrogen, is maintained.

-

Heating and Cooling Rates: A controlled heating and cooling rate, typically 10 °C/min, is used.

-

Temperature Program: The sample is typically heated to a temperature above its melting point, cooled, and then reheated to observe the glass transition and melting behavior.

-

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. The melting point (Tm) is determined from the peak of the endothermic melting transition.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for characterizing the thermal properties of this compound.

Caption: Workflow for Thermal Characterization.

Predicted Thermal Degradation Pathway

The thermal degradation of quinophthalone dyes like this compound is expected to initiate at the weakest bonds within the molecule under inert atmosphere pyrolysis. The primary degradation pathway likely involves the cleavage of the bonds connecting the quinoline and indandione moieties. Further fragmentation of these larger units would then occur at higher temperatures.

Caption: Predicted Degradation Pathway.

Conclusion

This compound exhibits good thermal stability, with a melting point of 265 °C and resistance to degradation at temperatures commonly used in polyester dyeing. For detailed characterization, TGA and DSC are indispensable analytical techniques. While specific, publicly available TGA and DSC data for this compound are scarce, the information from analogous compounds suggests a decomposition onset above 230 °C. The proposed experimental protocols and degradation pathway in this guide provide a robust framework for researchers and professionals to conduct their own detailed thermal analysis of this important disperse dye.

References

Unveiling the Electrochemical Landscape of Quinoline-Based Disperse Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, ranging from disperse dyes for synthetic fibers to crucial scaffolds in the development of therapeutic agents.[1] Their rich electronic properties, stemming from the fused aromatic ring system, make them particularly interesting subjects for electrochemical investigation. Understanding the redox behavior of quinoline-based disperse dyes is paramount for optimizing their synthesis, enhancing their performance in various applications, and elucidating their mechanisms of action, particularly in biological systems. This technical guide provides an in-depth exploration of the electrochemical properties of these dyes, offering a comprehensive overview of experimental protocols, quantitative data, and the logical pathways governing their function.

Electrochemical Properties of Quinoline-Based Dyes

The electrochemical behavior of quinoline-based disperse dyes is typically investigated using voltammetric techniques, with cyclic voltammetry (CV) being the most prominent.[2][3] These methods provide valuable insights into the oxidation and reduction potentials of the dyes, the kinetics of electron transfer, and the stability of the resulting radical ions. The electrochemical characteristics are intrinsically linked to the molecular structure of the dye, including the nature and position of substituents on the quinoline ring and any appended chromophoric systems, such as azo groups.

Quantitative Electrochemical Data

The following tables summarize key electrochemical parameters for a selection of quinoline-based dyes, providing a comparative overview of their redox properties.

Table 1: Electrochemical Parameters of a Quinoline Azo Dye [2][3]

| Parameter | Value at pH 2.5 | Value at pH 8.2 | Method of Determination |

| Peak 1 (Azo Reduction) | |||

| Peak Potential (E_p) | Varies with scan rate | Varies with scan rate | Cyclic Voltammetry |

| Diffusion Coefficient (D) | 1.83 x 10⁻⁶ cm²/s | 1.54 x 10⁻⁶ cm²/s | Convolutive Voltammetry |

| Heterogeneous Rate Constant (k_s) | 2.11 x 10⁻³ cm/s | 1.76 x 10⁻³ cm/s | Convolutive Voltammetry |

| Peak 2 (Quinoline Reduction) | |||

| Peak Potential (E_p) | More negative than Peak 1 | More negative than Peak 1 | Cyclic Voltammetry |

| Diffusion Coefficient (D) | 1.09 x 10⁻⁶ cm²/s | 0.98 x 10⁻⁶ cm²/s | Convolutive Voltammetry |

| Heterogeneous Rate Constant (k_s) | 1.55 x 10⁻³ cm/s | 1.32 x 10⁻³ cm/s | Convolutive Voltammetry |

Table 2: Redox Potentials of Quinoline Derivatives for Photoinitiation

| Compound | Reduction Potential (E_red vs Ag/AgCl) | Oxidation Potential (E_ox vs Ag/AgCl) |

| DQ1 | -1.15 V | Not Reported |

| DQ2 | -1.32 V | Not Reported |

| DQ3 | -1.08 V | Not Reported |

| DQ4 | -1.12 V | Not Reported |

| DQ5 | -1.01 V | Not Reported |

Experimental Protocols

Synthesis of a Quinoline-Based Azo Disperse Dye (CQAPDN)

A detailed protocol for the synthesis of 4-({4-[(7-Chloroquinolin-4-yl)amino]phenyl}diazenyl)naphthalen-1-ol (CQAPDN) is as follows[2]:

-

Diazotization:

-

Dissolve 7-chloroquinolin-4-yl)benzene-1,4-diamine in a suitable solvent.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Coupling:

-

Dissolve α-naphthol in an alkaline solution.

-

Slowly add the previously prepared diazonium salt solution to the α-naphthol solution with constant stirring.

-

Maintain the temperature and pH to facilitate the coupling reaction.

-

-

Isolation and Purification:

-

The resulting precipitate, the CQAPDN dye, is filtered.

-

Wash the precipitate thoroughly with water to remove any unreacted starting materials and salts.

-

Dry the purified dye. The structure can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[2]

-

Cyclic Voltammetry of Quinoline-Based Dyes

The following is a general procedure for performing cyclic voltammetry on a quinoline-based disperse dye[2][3]:

-

Electrochemical Cell Setup:

-

Electrolyte Solution Preparation:

-

Degassing:

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for a defined period (e.g., 15 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3]

-

-

Voltammetric Scan:

-

Connect the electrodes to a potentiostat.

-

Apply a potential ramp to the working electrode, sweeping from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electrode processes.

-

-

Data Acquisition and Analysis:

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

From the voltammogram, determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc).

-

Further analysis can be performed to calculate parameters such as the diffusion coefficient and heterogeneous electron transfer rate constant.

-

Visualizing Mechanisms and Workflows

Quinoline Derivatives in Anticancer Signaling Pathways

Quinoline-based compounds have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways.[5] The following diagram illustrates the points of intervention for these compounds.

Caption: Inhibition of cancer signaling pathways by quinoline-based compounds.

Mechanism of a Quinoline-Based Fluorescent Probe for Metal Ion Detection

Quinoline derivatives, particularly 8-hydroxyquinoline, are widely used as fluorescent probes for the detection of metal ions. The mechanism often involves the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).

Caption: Mechanism of a "turn-on" quinoline-based fluorescent probe.

Experimental Workflow for Electrochemical Dyeing of Polyester

Electrochemical methods offer a more environmentally friendly approach to dyeing polyester fabrics with disperse dyes by reducing the need for chemical reducing agents.

Caption: Workflow for electrochemical dyeing of polyester with disperse dyes.

Conclusion

The electrochemical properties of quinoline-based disperse dyes are a critical aspect of their chemistry, influencing their synthesis, application, and biological activity. This technical guide has provided a consolidated resource for professionals in research and drug development, offering quantitative electrochemical data, detailed experimental protocols, and visual representations of key mechanisms and workflows. A thorough understanding of the principles outlined herein will facilitate the rational design of novel quinoline-based compounds with tailored electrochemical properties for advanced applications in materials science and medicine.

References

- 1. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 2. iieta.org [iieta.org]

- 3. Investigation of The Electrode Pathway of Quinoline Azo Dye Compound via Convolutive Voltammetry and Digital Simulation | IIETA [iieta.org]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Disperse Yellow 54 and its Analogue, Disperse Yellow 3

Disclaimer: This document provides a comprehensive overview of the available health and safety data for Disperse Yellow 54. Due to a significant lack of specific toxicological data for this compound in publicly available literature and safety data sheets, this guide also includes detailed information on the structurally related monoazo dye, Disperse Yellow 3 (CAS No. 2832-40-8) , as a surrogate to illustrate potential hazards. All quantitative data, experimental protocols, and pathway diagrams provided for toxicological endpoints are based on studies conducted with Disperse Yellow 3, unless otherwise specified.

Executive Summary

This compound (CAS No. 12223-85-7) is a dye with limited available health and safety information. Safety Data Sheets (SDS) for this compound consistently indicate that there is no available data for critical toxicological endpoints such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, and carcinogenicity[1][2][3]. In contrast, the related compound Disperse Yellow 3 has undergone extensive toxicological testing. Studies on Disperse Yellow 3 have demonstrated it to be a skin sensitizer and a carcinogen in animal models[1]. It has also shown mutagenic activity in various in vitro and in vivo assays[1]. This guide synthesizes the available information on both compounds to provide a comprehensive safety profile for professionals in research and drug development.

Health and Safety Data for this compound

Based on available Safety Data Sheets, the primary health and safety information for this compound is precautionary.

Hazard Identification and Precautionary Measures

-

Classification: Not classified as hazardous under GHS[2].

-

First Aid Measures: Standard procedures are recommended, such as moving to fresh air upon inhalation, washing skin with soap and water after contact, rinsing eyes with water for at least 15 minutes, and rinsing the mouth with water if ingested[1][2][3].

-

Handling and Storage: Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use appropriate exhaust ventilation where dust is formed[3].

-

Personal Protective Equipment (PPE): Recommended PPE includes safety goggles, impervious clothing, and a full-face respirator if exposure limits are exceeded[1].

Toxicological Profile of Disperse Yellow 3 (Analogue)

The following sections detail the toxicological data for Disperse Yellow 3, which may serve as a potential indicator of the hazards associated with other disperse azo dyes like this compound.

Acute and Subchronic Toxicity

Studies on Disperse Yellow 3 indicate toxicity at high doses in animal models.

| Parameter | Species | Route | Dosage/Concentration | Result | Reference |

| 14-Day Feed Study | F344 Rats | Oral | 50,000 ppm (mg/kg) and higher | Death | [2] |

| 14-Day Feed Study | B6C3F1 Mice | Oral | 100,000 ppm (mg/kg) | Death | [2] |

| 13-Week Feed Study | F344 Rats | Oral | 1,250 ppm to 20,000 ppm | 1 of 10 deaths in the high-dose female group. Depressed weight gain at ≥10,000 ppm. Dose-related lesions in pituitary, thyroid, spleen, and kidneys. | [1][2] |

| 13-Week Feed Study | B6C3F1 Mice | Oral | 1,250 ppm to 20,000 ppm | Depressed weight gain at ≥10,000 ppm. | [2] |

Carcinogenicity

Long-term bioassays have concluded that Disperse Yellow 3 is carcinogenic in animal models.

| Species/Sex | Route | Dosage | Duration | Tumor Type | Result | Reference |

| F344 Rats (Male) | Oral (Feed) | 5,000 or 10,000 ppm | 103 weeks | Neoplastic nodules of the liver (adenomas) | Significant increase in incidence (Low-dose: 30%, High-dose: 20% vs. 2% in controls). | [3] |

| F344 Rats (Male) | Oral (Feed) | 5,000 or 10,000 ppm | 103 weeks | Stomach tumors (adenocarcinoma, sarcoma, papilloma, fibrosarcoma) | Increased incidence, though not statistically significant compared to concurrent controls, was considered related to the chemical administration. | [3] |

| B6C3F1 Mice (Female) | Oral (Feed) | 2,500 or 5,000 ppm | 103 weeks | Hepatocellular adenomas | Significant, dose-related increase in incidence (Low-dose: 12%, High-dose: 24% vs. 0% in controls). | [3] |

| B6C3F1 Mice (Female) | Oral (Feed) | 2,500 or 5,000 ppm | 103 weeks | Malignant lymphomas | Significant, dose-related trend in incidence (Low-dose: 32%, High-dose: 38% vs. 20% in controls). | [2] |

| B6C3F1 Mice (Male) | Oral (Feed) | 2,500 or 5,000 ppm | 103 weeks | Alveolar/bronchiolar adenomas | Significant increase in incidence in the high-dose group (18% vs. 4% in controls). | [2] |

Genotoxicity

Disperse Yellow 3 has demonstrated mutagenic and clastogenic potential in a variety of assays.

| Assay Type | Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

| Ames Test | Salmonella typhimurium (various strains) | With and Without | Not specified | Mutagenic to several frameshift mutant strains. | [2] |

| Mouse Lymphoma Assay (L5178Y) | Mouse lymphoma cells | With | ≥ 10 µg/mL | Induction of forward mutations. | [1] |

| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) cells | Without | 15 µg/mL | Induced Sister Chromatid Exchange. | [1] |

| Chromosomal Aberrations | Tail-regenerating frog larvae | N/A | Injection | Induced chromosomal aberrations. | [1] |

| Unscheduled DNA Synthesis | Primary rat hepatocytes | N/A | Not specified | Positive | [2] |

Skin Sensitization

Clinical data from human patch testing confirms Disperse Yellow 3 as a skin sensitizer.

| Test Type | Test System | Concentration | Result | Reference |

| Patch Test | Human (Eczema patients) | 1% in petrolatum | 5 out of 12 patients showed a positive reaction. | [1] |

| Patch Test | Human (Allergic individuals) | 2% in petrolatum | Confirmed positive reactions, indicating the dye itself is the sensitizer. | [1] |

Experimental Protocols for Key Studies on Disperse Yellow 3

Carcinogenicity Bioassay (NTP TR-228)

-

Test System: Male and female F344 rats and B6C3F1 mice (50 per sex per group).

-

Administration: Disperse Yellow 3 (87.6% pure) was mixed into the feed.

-

Dosage:

-

Rats: 0, 5,000, or 10,000 ppm.

-

Mice: 0, 2,500, or 5,000 ppm.

-

-

Duration: 103 weeks, followed by a 1-2 week observation period.

-

Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly.

-

Pathology: A complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

-

Data Analysis: Tumor incidence data were analyzed using the Cochran-Armitage test for dose-related trends and Fisher's exact test for pairwise comparisons between dosed and control groups.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (General Protocol)

-

Test System: Young adult albino guinea pigs.

-

Induction Phase:

-

Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shaved scapular region:

-

Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

-

The test substance in a suitable vehicle.

-

The test substance emulsified in FCA.

-

-

Day 7 (Topical Application): The test area is pre-treated with an irritant (e.g., 10% sodium lauryl sulfate in petrolatum) to provoke a mild inflammatory reaction. 24 hours later, the test substance (e.g., in petrolatum) is applied to a filter paper patch and secured over the injection site with an occlusive dressing for 48 hours.

-

-

Challenge Phase:

-

Day 21: A patch with a non-irritating concentration of the test substance and another with the vehicle alone are applied to a naive, shaved area on the flank of both test and control animals.

-

-

Evaluation: The challenge sites are observed at 24 and 48 hours after patch removal. Skin reactions (erythema and edema) are scored according to a standardized scale (e.g., Magnusson and Kligman scale). A substance is considered a sensitizer if the reaction in the test group is significantly higher than in the control group.

Ames Test (Bacterial Reverse Mutation Assay) (General Protocol)

-

Test System: Histidine-requiring (his- auxotroph) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).

-

Procedure (Plate Incorporation Method):

-

The test substance at several concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in a tube with molten top agar.

-

The mixture is poured onto a minimal glucose agar plate (Vogel-Bonner medium).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: Only bacteria that undergo a reverse mutation to a his+ prototroph can synthesize histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates. A dose-dependent increase in revertant colonies (typically a doubling or more over the background) indicates a positive mutagenic response.

Visualizations

Experimental Workflow Diagrams

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carcinogenesis Bioassay of Disperse Yellow 3 (CAS No. 2832-40-8) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C.I. Disperse Yellow 54: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Disperse Yellow 54, a quinoline-based disperse dye. It details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on the experimental protocols relevant to its study and use.

Chemical Identity and Synonyms

C.I. This compound is a synthetic organic compound used as a colorant, primarily in the textile industry. Due to its widespread commercial use, it is known by a variety of synonyms and trade names.

Table 1: Synonyms and Alternative Names for C.I. This compound

| Identifier Type | Identifier |

| C.I. Name | This compound |

| C.I. Number | 47020[1] |

| Chemical Name | 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione |

| CAS Numbers | 12223-85-7, 7576-65-0, 75216-45-4[1] |

| Alternative Chemical Name | 3-Hydroxyquinophthalone |

| Other Names | Solvent Yellow 114[2], C.I. Solvent Yellow 114, Disperse Yellow 3GE, Disperse Yellow E-3G, Yellow E-2G |

| Trade Names | Akasperse Yellow 3G, Amacron Yellow L 3G, Foron Brilliant Yellow E 3GFL, Kayaset Yellow A-G, Macrolex Yellow G, Palanil Yellow 3GE, Samaron Yellow 3GL, Serilene Yellow 3GL, Sumikaron Yellow E-RPD, Terasil Yellow 2GW |

Physicochemical Properties

C.I. This compound is a yellow to orange powder with low solubility in water, a characteristic feature of disperse dyes that makes them suitable for dyeing hydrophobic fibers like polyester.

Table 2: Physicochemical Properties of C.I. This compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁NO₃ | [1] |

| Molecular Weight | 289.28 g/mol | [1] |

| Appearance | Yellow to orange powder | [2] |

| Melting Point | 262-265 °C | [2] |

| Boiling Point | 502 °C at 760 mmHg | [3] |

| Flash Point | 257.4 °C | [3] |

| Density | 1.435 g/cm³ | [3] |

| Water Solubility | Very low | |

| Solubility in Organic Solvents | Soluble in pyridine and concentrated sulfuric acid; soluble in sulfolane upon heating; poorly soluble in ethanol. | [2] |

| Vapor Pressure | 1.06E-10 mmHg at 25°C | [3] |

Experimental Protocols

Synthesis of C.I. This compound

The primary method for synthesizing C.I. This compound is through the condensation reaction of 2-methyl-3-hydroxyquinoline or its 4-carboxylic acid derivative with phthalic anhydride.[1][4]

Detailed Methodology:

-

Reactant Preparation: 2-methyl-3-hydroxyquinoline-4-carboxylic acid and phthalic anhydride are charged into a reaction vessel.

-

Reaction Conditions: The mixture is heated to approximately 200°C. The reaction can be carried out without a solvent or in a high-boiling point solvent like chlorobenzene, potentially with a catalyst such as zinc chloride or aluminum chloride.[5] The reaction is typically maintained at this temperature for several hours (e.g., 8 hours) with stirring.[4]

-

Work-up and Isolation: After the reaction is complete, the hot reaction mixture is carefully added to hot water (60-70°C) for dilution.[4] The diluted mixture is then cooled to about 80°C with continuous stirring.

-

Purification: The resulting suspension is subjected to grinding using a colloid mill to reduce particle size and improve homogeneity.[4] The pH of the slurry is adjusted to approximately 8.5 with a base like sodium hydroxide to neutralize any acidic byproducts.[4]

-

Final Product: The product is isolated by filtration, washed with water, and dried to yield C.I. This compound as a powder. The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

High-Temperature Dyeing of Polyester Fabric

C.I. This compound is applied to polyester fibers using a high-temperature dyeing method, which facilitates the diffusion of the dye into the tightly packed polymer structure of the fiber.

Detailed Methodology:

-

Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 1:10 to 1:15). A dispersing agent is added to ensure a fine and stable dispersion of the dye. The pH of the bath is adjusted to an acidic range of 4.5-5.5 using acetic acid.[6]

-

Dye Dispersion: A paste of C.I. This compound is made with a dispersing agent, and then diluted with water before being added to the dye bath.[7]

-

Dyeing Process: The polyester fabric is introduced into the dye bath. The temperature is gradually raised to 130°C at a controlled rate (e.g., 2°C/minute) to ensure even dye uptake.[6] The dyeing is continued at this temperature for a specified duration, typically 30-60 minutes, depending on the desired shade depth.[6]

-

Cooling and Rinsing: After dyeing, the bath is slowly cooled down. The fabric is then rinsed thoroughly to remove any unfixed dye from the surface.

-

Reduction Clearing: A post-treatment process called reduction clearing is often performed to improve wash fastness. This involves treating the dyed fabric in a bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide).[8]

-

Finalization: The fabric is rinsed again and dried.

Solubility Measurement in Supercritical Carbon Dioxide

The solubility of C.I. This compound in supercritical CO₂ is a critical parameter for supercritical fluid dyeing, an environmentally friendly alternative to water-based dyeing.

Detailed Methodology:

-